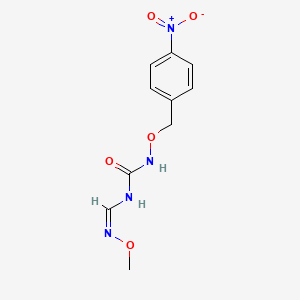

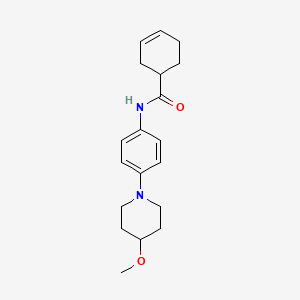

![molecular formula C14H13N3 B2741020 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 1893636-97-9](/img/structure/B2741020.png)

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, also known as 8-MeIQx, is a heterocyclic aromatic amine that is primarily found in cooked meat and fish. It is a potent mutagen and carcinogen that has been linked to the development of various types of cancer, including colorectal, pancreatic, and breast cancer. In

Scientific Research Applications

Cytotoxic Activity and CDK Inhibition : A study by Vilchis-Reyes et al. (2010) synthesized derivatives of 2-methylimidazo[1,2-a]pyridine, which showed cytotoxic activity and CDK inhibitor activity. Specifically, the quinolin-4-yl-substituted compound presented notable cytotoxic activity, particularly effective against CDK1/CycA (Vilchis-Reyes et al., 2010).

C-H Amination Mediated by Cupric Acetate : Zhao et al. (2017) demonstrated that 2-(Pyridin-2-yl)aniline can act as a directing group in promoting C-H amination mediated by cupric acetate. This process is significant for amination of benzamide derivatives with a variety of amines (Zhao et al., 2017).

Catalytic Activity in Oxidation Reactions : Saddik et al. (2012) synthesized heterocyclic compounds with imidazolo[1,2-a]pyridine moieties and found them to be effective catalysts for the oxidation of catechol to o-quinone. The study highlights the influence of the nature of the ligand and transition metals on the rate of oxidation (Saddik et al., 2012).

Synthesis of Pyrido[1,2-a]benzimidazoles : Masters et al. (2011) explored the synthesis of pyrido[1,2-a]benzimidazoles, which are of interest in medicinal and materials chemistry. They emphasized the importance of an acid additive in the copper-catalyzed amination process for this synthesis (Masters et al., 2011).

Synthesis of Anticonvulsants : Cesur and Cesur (1994) synthesized derivatives of 2-methylimidazo[1,2-a]pyridine, evaluating them for anticonvulsant activity. Their study provides insights into the potential use of these compounds in treating seizures (Cesur & Cesur, 1994).

Anion Transport Properties : Peng et al. (2016) showed that 2,6-Bis(benzimidazol-2-yl)pyridine exhibits potent anionophoric activity, highlighting the importance of imidazolyl-NH fragments in this process (Peng et al., 2016).

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have a broad range of biological activity . They have been shown to possess antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets to exert their effects . For instance, they have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These interactions suggest that the compound may affect cell cycle regulation, calcium signaling, and neurotransmission, among other pathways.

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives have a broad range of biological effects . For instance, they have shown antimicrobial properties against Staphylococcus aureus .

properties

IUPAC Name |

2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBLHPUFTCYWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)

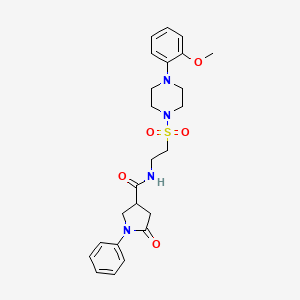

![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)

![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)

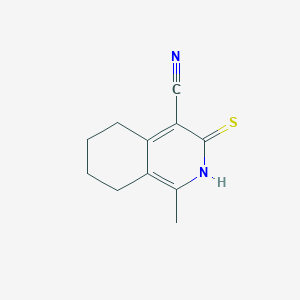

![6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole](/img/structure/B2740943.png)

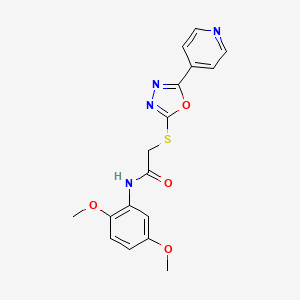

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)

![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)

![3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2740958.png)

![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)